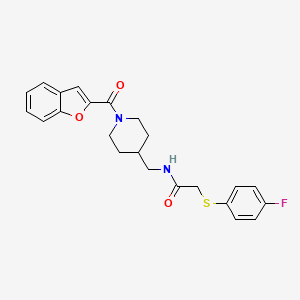
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C23H23FN2O3S and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
Benzofuran derivatives have been studied for their potential antiviral properties. Compounds with structural similarities to benzofuran have shown inhibitory activity against various viruses, including influenza and Coxsackie B4 virus . The presence of the benzofuran moiety in the compound suggests that it may be explored for antiviral applications, potentially offering a new avenue for treating viral infections.
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives, which share structural features with benzofuran compounds, has been documented . This compound could be investigated for its ability to modulate inflammatory responses, which is crucial in the treatment of chronic inflammatory diseases.
Anticancer Applications
Benzofuran derivatives have been evaluated for their efficacy against various cancer cell lines. For instance, certain benzofuran compounds have shown anticancer activity against human ovarian cancer cells . Research into this compound could focus on its potential as a therapeutic agent in oncology, particularly for cancers where benzofuran structures have shown promise.
Anti-HIV Effects
Indole derivatives, which are structurally related to benzofuran, have been synthesized and screened for anti-HIV activity . Given the structural similarities, this compound could be valuable in the development of new treatments for HIV, aiming to inhibit the replication of the virus in infected cells.
Antioxidant Capabilities
The antioxidant properties of indole derivatives are well-noted in scientific literature . As oxidative stress is implicated in numerous diseases, the compound could be researched for its potential to act as an antioxidant, thereby contributing to the prevention of oxidative stress-related conditions.
Antimicrobial and Antitubercular Activity
Indole and benzofuran derivatives have been recognized for their antimicrobial and antitubercular activities . This compound could be explored for its use in combating bacterial infections, including drug-resistant strains of tuberculosis.
Antidiabetic Potential
Research has indicated that indole derivatives can exhibit antidiabetic effects . The compound could be investigated for its potential to regulate blood sugar levels and serve as a treatment for diabetes.
Antimalarial and Anticholinesterase Activities
The compound’s structural analogs have shown antimalarial and anticholinesterase activities, which are important in the treatment of malaria and neurodegenerative diseases, respectively . Further research could determine if this compound also possesses these beneficial properties.
Propiedades
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c24-18-5-7-19(8-6-18)30-15-22(27)25-14-16-9-11-26(12-10-16)23(28)21-13-17-3-1-2-4-20(17)29-21/h1-8,13,16H,9-12,14-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPKWLRLSWHHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSC2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

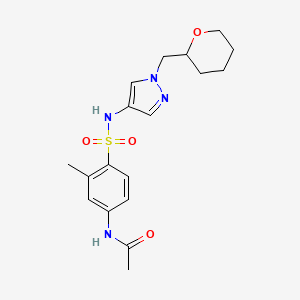



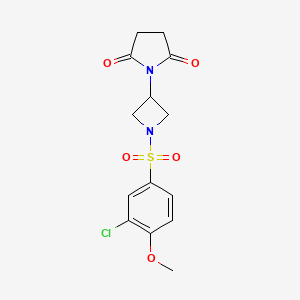
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2950226.png)
![1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2950227.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2950228.png)
![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2950229.png)
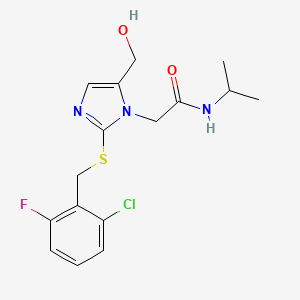
![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2950234.png)
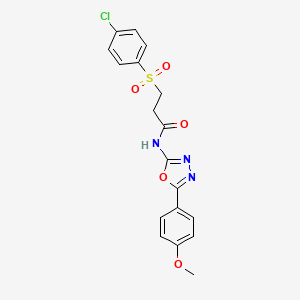
![2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2950239.png)
